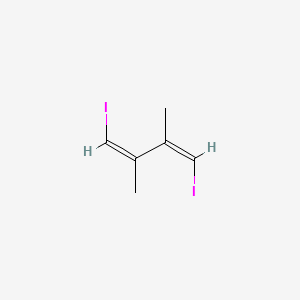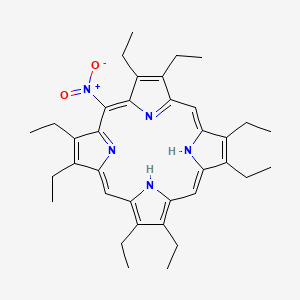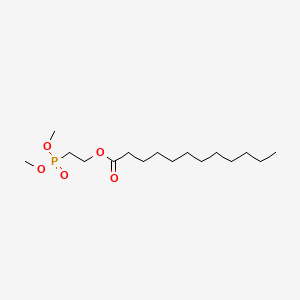
Benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI) is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 3-ethyl-3-hydroxy-1-triazenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI) typically involves the reaction of benzoic acid derivatives with ethylhydroxytriazenes under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pH of the reaction mixture are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI) may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler derivatives.
Substitution: The triazenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzoic acids.
Applications De Recherche Scientifique
Benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 4-(3-methyl-3-hydroxy-1-triazenyl)-(9CI)
- Benzoic acid, 4-(3-propyl-3-hydroxy-1-triazenyl)-(9CI)
- Benzoic acid, 4-(3-ethyl-3-methoxy-1-triazenyl)-(9CI)
Uniqueness
Benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI) is unique due to its specific triazenyl substitution, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H11N3O3 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
(Z)-[(4-carboxyphenyl)hydrazinylidene]-ethyl-oxidoazanium |
InChI |
InChI=1S/C9H11N3O3/c1-2-12(15)11-10-8-5-3-7(4-6-8)9(13)14/h3-6,10H,2H2,1H3,(H,13,14)/b12-11- |
Clé InChI |
WXTPINGGPQISPF-QXMHVHEDSA-N |
SMILES isomérique |
CC/[N+](=N/NC1=CC=C(C=C1)C(=O)O)/[O-] |
SMILES canonique |
CC[N+](=NNC1=CC=C(C=C1)C(=O)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





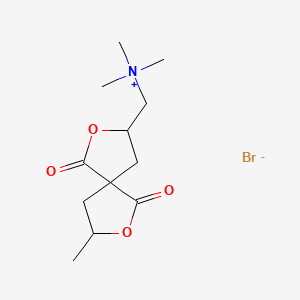
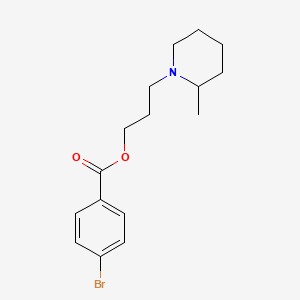
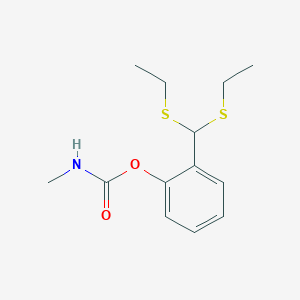
![Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-](/img/structure/B13782467.png)
![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)
